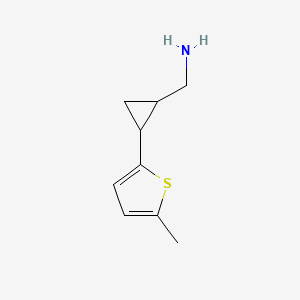

(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

[2-(5-methylthiophen-2-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C9H13NS/c1-6-2-3-9(11-6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3 |

InChI Key |

IKYKSJSKGCRNTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CC2CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 5-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-substituted thiophene. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine is utilized as a key intermediate in the synthesis of thiophene derivatives. These derivatives are essential in organic synthesis due to their diverse biological activities. The compound serves as a precursor in several synthetic pathways, including:

- Gewald Reaction : A method for synthesizing thiophene derivatives.

- Paal–Knorr Synthesis : Used for creating thiophene rings from 1,4-dicarbonyl compounds.

- Hinsberg Synthesis : Involves the formation of thiophene derivatives through reactions with sulfonamides.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological properties. Its derivatives have been studied for various biological effects, including:

- Anticancer Activity : Thiophene derivatives synthesized from this compound have shown cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Properties : Compounds derived from this compound have been evaluated for their ability to modulate inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

- Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial and fungal pathogens, highlighting their potential use in developing new antimicrobial agents.

Materials Science

Applications in Optoelectronics and Unimolecular Electronics

The compound is also relevant in materials science, particularly in the development of optoelectronic devices:

- Organic Solar Cells : Thiophene derivatives are integral to creating materials with desirable electronic properties for solar cell applications.

- Molecular Wires : The compound contributes to the synthesis of conductive molecular wires used in unimolecular electronics, which are critical for advancing nanoscale electronic devices.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of thiophene derivatives derived from this compound on various cancer cell lines. Results showed significant growth inhibition in HepG2 and MDA-MB-231 cells, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HepG2 | 15 | Apoptosis via Caspase activation |

| B | MDA-MB-231 | 20 | G2/M phase arrest |

Case Study 2: Antimicrobial Effects

Research highlighted the antimicrobial properties of a derivative synthesized from this compound. The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.

| Derivative | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| C | Staphylococcus aureus | 25 |

| D | Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

The structural and functional attributes of “(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine” can be contextualized against related cyclopropane derivatives reported in recent literature. Below is a detailed comparison based on structural features , synthetic routes , physicochemical properties , and biological activity :

Structural and Substituent Variations

Key Observations :

- Thiophene vs.

Example :

- Target Compound: Likely synthesized via reductive amination of (2-(5-methylthiophen-2-yl)cyclopropyl)methanone with NH₃/NaBH₄, analogous to compound 36 .

- Compound 12 : Prepared via fragment-assisted design, achieving 97% yield under acidic deprotection conditions .

Pharmacological Activity

Key Findings :

- The target compound’s 5-methylthiophene moiety may reduce off-target effects compared to fluorinated phenyl analogs (e.g., compound 39), which show promiscuity at monoamine transporters .

- Chiral derivatives (e.g., (+)-20) demonstrate superior receptor selectivity, emphasizing the importance of stereochemistry .

Physicochemical and Spectroscopic Data

Insights :

Q & A

Q. What synthetic strategies are optimal for preparing (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine, and how can reaction conditions be optimized?

Answer:

- Cyclopropanation: The cyclopropane ring is typically formed via a [2+1] cycloaddition between an alkene and a carbene precursor (e.g., CHI, Zn/Cu) under controlled conditions. Solvent choice (e.g., DCM, THF) and temperature (0–25°C) are critical for regioselectivity .

- Thiophene Functionalization: 5-Methylthiophene derivatives can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents .

- Amine Protection/Deprotection: Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the methanamine during synthesis. Deprotection with HCl in diethyl ether (2M, 24h) yields the final compound .

- Optimization: Reaction parameters like solvent polarity, catalyst loading (e.g., Pd for cross-couplings), and reaction time should be systematically varied. Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and stereochemistry. For example, cyclopropane protons appear as distinct multiplets (δ 0.5–2.5 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H] for CHNS requires m/z 180.0949) .

- Chiral HPLC/OD: Resolves enantiomers using columns like RegisPack, with optical rotation ([α]) confirming stereopurity (>99% ee) .

Advanced Research Questions

Q. How do stereochemical variations in cyclopropane derivatives influence biological activity?

Answer:

- Stereochemical Control: Enantiomers (e.g., (1S,2S) vs. (1R,2R)) exhibit divergent binding affinities at targets like 5-HT receptors. For example, (+)-enantiomers of similar compounds show 10-fold higher potency than (-)-forms .

- Mechanistic Insight: Rigid cyclopropane geometry restricts conformational flexibility, enhancing selectivity. Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes .

- Experimental Validation: Functional assays (e.g., cAMP accumulation, β-arrestin recruitment) quantify agonist/antagonist effects. Radioligand binding (e.g., H-LSD for 5-HT) measures affinity .

Q. How can researchers resolve contradictions in reported biological data for structurally related compounds?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, receptor subtypes). For example, 5-HT activity may vary between CHO-K1 vs. HEK293 cells due to coupling efficiency .

- Stereochemical Purity: Impure enantiomers (e.g., <95% ee) can skew dose-response curves. Validate via chiral chromatography and optical rotation .

- Meta-Analysis: Use tools like Prism to aggregate data and identify outliers. Adjust for variables like buffer composition (e.g., Mg concentration affects GPCR signaling) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

Answer:

- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate physicochemical properties with activity. Software like MOE or Schrödinger facilitates regression analysis .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 5-HT homology models) to identify key residues (e.g., Asp134 for hydrogen bonding) .

- Free Energy Perturbation (FEP): Quantify ΔΔG for cyclopropane modifications, guiding rational design .

Methodological Guidance

Q. Experimental Design for Assessing Metabolic Stability

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors .

- Data Interpretation: Half-life (t) >60 min indicates favorable stability. Compare with control compounds (e.g., verapamil) .

Q. Troubleshooting Low Yields in Cyclopropanation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.